molecular formula C7H13F6N2P B3069229 1-Methyl-3-propylimidazolium hexafluorophosphate CAS No. 216300-12-8

1-Methyl-3-propylimidazolium hexafluorophosphate

Cat. No.: B3069229
CAS No.: 216300-12-8
M. Wt: 270.16 g/mol
InChI Key: ROYQXQQTAUMBJC-UHFFFAOYSA-N
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Description

1-Methyl-3-propylimidazolium hexafluorophosphate is a chemical compound with the molecular formula C7H13F6N2P . It has a molecular weight of 270.16 and a melting point of 41 °C .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, thirteen hydrogen atoms, six fluorine atoms, two nitrogen atoms, and one phosphorus atom .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 270.16 and a melting point of 41 °C .

Scientific Research Applications

Polymerization and Plasticization

  • Polymerization : This compound is used in living radical polymerization of methyl methacrylate, enhancing the reaction rate and yielding narrow polydispersity polymers (Carmichael et al., 2000).
  • Plasticization : It acts as an efficient plasticizer for poly(methyl methacrylate), offering comparable physical characteristics and greater thermal stability than traditional plasticizers (Scott et al., 2002).

Photochemical Reactions

  • Photochemical Reaction Medium : It's utilized as a solvent for various photochemical reactions, demonstrating benefits like low oxygen solubility and enhanced triplet excited state lifetimes (Álvaro et al., 2002).

Catalysis

  • Catalytic Processes : The compound is effective in creating biphasic catalytic systems for hydrogenation reactions, allowing for the recycling of catalytic solutions (Dupont et al., 2002).

Solar Cells

  • Dye-Sensitized Solar Cells : It is used in ionic liquid polymer gel electrolytes in dye-sensitized solar cells, achieving significant conversion efficiency (Wang et al., 2002).

Molecular Dynamics and Simulation Studies

  • Simulation Studies : Extensively studied in molecular dynamics for understanding properties like viscosity, diffusion, and ionic interactions, which are crucial in various industrial applications (Morrow & Maginn, 2002).

Green Chemistry

  • Green Solvents : Although considered a green solvent, its decomposition products highlight the need for cautious handling and evaluation of its properties (Swatloski et al., 2003).

Safety and Hazards

According to the safety data sheet, this substance has not been fully tested, and risks cannot be excluded if the product is handled inappropriately . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if needed .

Mechanism of Action

Target of Action

1-Methyl-3-propylimidazolium hexafluorophosphate, also known as DTXSID4049246, is primarily used as a solvent

Mode of Action

As a solvent, it likely interacts with a wide range of molecules, altering their physical properties and potentially facilitating chemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored at moderate temperatures in a dry, well-ventilated area . Its effects may also vary depending on the specific chemical environment in which it’s used.

Disclaimer: This information is based on the current knowledge and understanding of the compoundAlways refer to safety data sheets and handle with appropriate precautions .

Properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.F6P/c1-3-4-9-6-5-8(2)7-9;1-7(2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYQXQQTAUMBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049246
Record name 1-Methyl-3-propylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216300-12-8
Record name 1-Methyl-3-propylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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